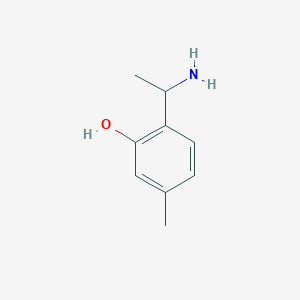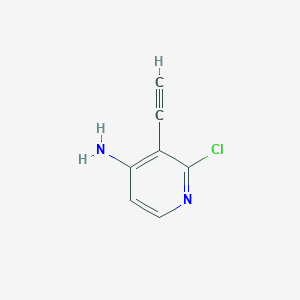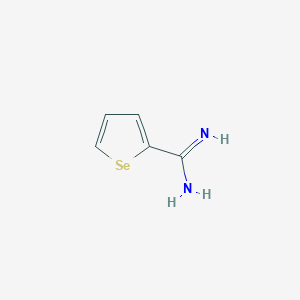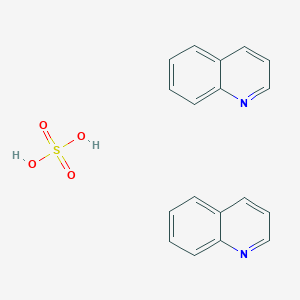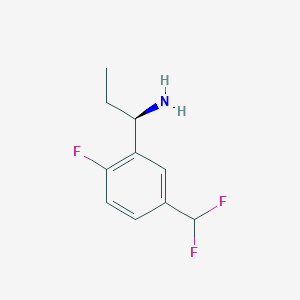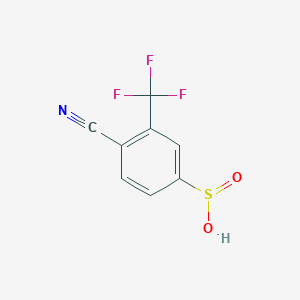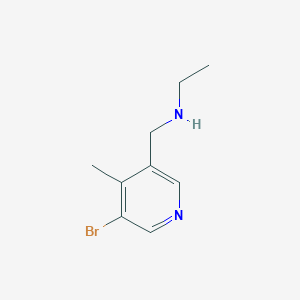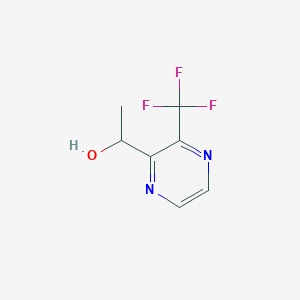
1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)pyrazine with ethyl magnesium bromide, followed by hydrolysis to obtain the desired product . Another approach includes the reaction of 3-(trifluoromethyl)pyrazine with ethyl lithium, followed by quenching with water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, alkyl halides, and other nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted pyrazine derivatives
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)pyrazin-2-yl)ethan-1-ol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(3-(Trifluoromethyl)
Propiedades
Fórmula molecular |
C7H7F3N2O |
|---|---|
Peso molecular |
192.14 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)pyrazin-2-yl]ethanol |
InChI |
InChI=1S/C7H7F3N2O/c1-4(13)5-6(7(8,9)10)12-3-2-11-5/h2-4,13H,1H3 |
Clave InChI |
RAVVILKWIBUKNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CN=C1C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





